molecular formula C13H14ClN3 B2438135 2-chloro-N-cyclopentylquinazolin-4-amine CAS No. 524033-49-6

2-chloro-N-cyclopentylquinazolin-4-amine

Cat. No.: B2438135
CAS No.: 524033-49-6
M. Wt: 247.73
InChI Key: YCCXJVOVAPQYEQ-UHFFFAOYSA-N
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Description

“2-chloro-N-cyclopentylquinazolin-4-amine” is a chemical compound that falls under the class of quinazoline derivatives. It has the molecular formula C13H14ClN3 and a molecular weight of 247.72 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results .

Scientific Research Applications

Anticancer Potential and Apoptosis Induction

2-Chloro-N-cyclopentylquinazolin-4-amine, as a structural analog in the quinazoline family, has been studied for its potential in cancer treatment. Research has shown that derivatives of 4-anilinoquinazolines, closely related to this compound, act as potent apoptosis inducers, making them promising candidates for anticancer therapy. One such derivative, identified as EP128265 (MPI-0441138), demonstrated significant apoptosis induction and efficacy in cancer models, including human breast cancer xenografts (Sirisoma et al., 2009).

Synthesis and Chemical Applications

The compound has been a focus in studies exploring the synthesis of various quinazoline derivatives. An efficient method for synthesizing N-aryl heterocyclic substituted-4-aminoquinazoline compounds, which includes this compound, was developed under microwave irradiation, offering a general approach to creating a range of quinazoline-based compounds (Liu et al., 2006).

Antimicrobial Properties

Research on novel hydrazinyl quinazoline amine derivatives, which can be synthesized from 2-chloro-4-aminoquinazolines like this compound, has shown promising antimicrobial activities. These compounds, synthesized via intramolecular cyclization and further condensation, have been found effective against various microbial strains, highlighting the potential of this compound derivatives in antimicrobial applications (Samel & Pai, 2011).

Chemoselective Amination

The compound has also been used in studies exploring chemoselectivity in amination reactions. Research has shown that under certain conditions, 4-chloroquinazolines, closely related to this compound, can undergo selective amination, a reaction important in the synthesis of pharmaceuticals and fine chemicals (Shen et al., 2010).

Properties

IUPAC Name

2-chloro-N-cyclopentylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-13-16-11-8-4-3-7-10(11)12(17-13)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCXJVOVAPQYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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